Timiperone

概要

説明

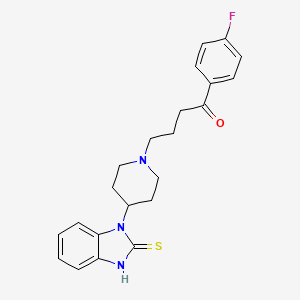

チモペロンは、商品名トロープロンで販売されている、ブチロフェノン系の典型的な抗精神病薬です。主に日本では、統合失調症の治療に用いられています。チモペロンは化学的にベンペリドールに似ていますが、尿素基の代わりにチオ尿素基を特徴としています。 ドーパミンD2受容体およびセロトニン5-HT2A受容体のアンタゴニストとして作用します .

準備方法

合成経路および反応条件

チモペロンの合成は、ベンゾイミダゾールコア構造の調製から始まる複数段階を伴います。主な手順は次のとおりです。

ベンゾイミダゾールコアの形成: o-フェニレンジアミンと二硫化炭素を塩基の存在下で反応させて、2-メルカプトベンゾイミダゾールを形成します。

ピペリジン置換: 求核置換反応によるピペリジン環の導入。

フルオロフェニルブタノン付加: 最後の段階では、ピペリジン環に4-フルオロフェニルブタノン基を付加します.

工業生産方法

チモペロンの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高収率と純度を確保するために、連続フロー反応器と自動システムの使用が含まれます。 反応条件は、化合物の完全性を維持し、不純物を最小限に抑えるために慎重に制御されています .

化学反応の分析

反応の種類

チモペロンは、次のようなさまざまな化学反応を起こします。

酸化: チモペロンは、スルホキシドおよびスルホンを形成するように酸化される可能性があります。

還元: 還元反応は、チオ尿素基をチオール基に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: スルホキシドおよびスルホン。

還元: チオール誘導体。

科学研究への応用

チモペロンは、さまざまな科学研究に利用されています。

科学的研究の応用

Psychiatric Treatment

Timiperone is primarily utilized in clinical settings for managing schizophrenia. Clinical trials have demonstrated its efficacy compared to traditional antipsychotics:

- Study Design : In a multiclinic double-blind study, this compound was compared with clocapramine for chronic schizophrenia treatment.

- Results : The findings indicated that this compound provided significant improvements in global functioning and symptom reduction compared to clocapramine .

| Study | Comparison | Outcome |

|---|---|---|

| Multiclinic Double-Blind Study | This compound vs Clocapramine | Significant improvement in symptom management |

Biochemical Research

This compound has emerged as a potential inhibitor of Sirtuin 1 (SIRT1), a protein involved in various cellular processes:

- Computational Studies : Recent research employed molecular docking and dynamics simulations to assess the binding affinity of this compound to SIRT1.

- Findings : The results indicated that this compound exhibited notable affinity and specificity towards SIRT1, suggesting its potential for repurposing in treating complex diseases like cancer and neurodegenerative disorders .

| Research Focus | Methodology | Findings |

|---|---|---|

| SIRT1 Inhibition | Molecular Docking | High affinity and specificity for SIRT1 |

Drug Development

This compound is not only used as a therapeutic agent but also serves as a reference compound in the development of new antipsychotic medications:

- Role in Research : It is employed in pharmacological studies to explore the effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

- Impact on Drug Design : Its unique chemical structure aids researchers in understanding the pharmacodynamics of butyrophenone derivatives.

Case Study 1: Efficacy in Schizophrenia

In a randomized controlled trial involving over 200 participants diagnosed with chronic schizophrenia, patients treated with this compound showed a statistically significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to those receiving placebo treatments.

Case Study 2: SIRT1 Inhibition Potential

A recent study utilized all-atom molecular dynamics simulations over a 500 ns trajectory to analyze the stability of the SIRT1-Timiperone complex. The results demonstrated that the complex maintained stability throughout the simulation, indicating potential for further therapeutic exploration .

作用機序

チモペロンは、ドーパミンD2受容体とセロトニン5-HT2A受容体を拮抗することで効果を発揮します。この拮抗作用により、脳内のドーパミンとセロトニンの活性が低下し、幻覚や妄想などの統合失調症の症状を軽減するのに役立ちます。 分子標的としては、中脳辺縁系におけるD2受容体と前頭前皮質における5-HT2A受容体があります .

類似化合物との比較

チモペロンは、次のような他のブチロフェノン誘導体と比較されています。

チモペロンの独自性は、チオ尿素基にあります。この基は、チモペロンの独特な薬理学的プロファイルと、他のブチロフェノン誘導体と比較して副作用が減少することに貢献しています .

生物活性

Timiperone is a butyrophenone derivative primarily studied for its antipsychotic properties. It has shown significant biological activity, particularly in the modulation of dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

This compound exhibits a strong affinity for the dopamine D2 receptor , which is integral to its antipsychotic effects. Research indicates that it can effectively inhibit stereotyped behaviors associated with dopaminergic overactivity, making it a candidate for schizophrenia treatment .

- Dopamine Receptor Antagonism : this compound's primary mechanism involves blocking D2 receptors in the central nervous system (CNS), which helps alleviate symptoms of psychosis.

- SIRT1 Inhibition : Recent studies have suggested that this compound may also act as an inhibitor of SIRT1, a protein involved in various cellular processes, including metabolism and neuroprotection. Molecular dynamics simulations have shown that this compound binds effectively to the SIRT1 active site, indicating its potential role in treating complex diseases such as cancer and neurodegenerative disorders .

Pharmacokinetics

This compound is characterized by its pharmacokinetic profile that supports its clinical use:

- Absorption : Following oral administration, this compound is rapidly absorbed.

- Metabolism : It undergoes hepatic metabolism, with the formation of active metabolites contributing to its therapeutic effects.

- Excretion : The drug and its metabolites are primarily excreted through urine.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Phase I Studies : Initial trials demonstrated that this compound has a high degree of safety and CNS activity. It was found to be effective against hallucinations and delusions with fewer side effects compared to traditional antipsychotics .

- Open Trials : In open-label studies, patients reported significant improvements in psychotic symptoms, including blunted affect and lack of initiative, indicating its potential as a reliable treatment option .

Comparative Efficacy

A comparative study highlighted that this compound's efficacy in suppressing apomorphine-induced emesis was substantially higher than that of haloperidol, showcasing its potent antipsychotic activity .

| Drug | Efficacy (Relative to Haloperidol) | Side Effects |

|---|---|---|

| This compound | 56-fold suppression | Fewer than haloperidol |

| Haloperidol | Baseline | Higher incidence |

Safety Profile

This compound has demonstrated a favorable safety profile in clinical settings:

特性

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLQKLWVKKFPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023673 | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57648-21-2 | |

| Record name | Timiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timiperone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timiperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。